molecular formula C18H24N4O2 B14103534 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide

Cat. No.: B14103534
M. Wt: 328.4 g/mol
InChI Key: DNJUHANCPAMJQM-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide is a complex organic compound that features a pyrrolidine ring and a quinazolinone moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide typically involves the formation of the pyrrolidine and quinazolinone rings followed by their coupling. The pyrrolidine ring can be synthesized from 2-pyrrolidinone through a series of reduction and alkylation reactions . The quinazolinone moiety can be prepared via the cyclization of anthranilic acid derivatives with formamide . The final coupling step involves the reaction of the pyrrolidine derivative with the quinazolinone derivative under appropriate conditions, such as the use of a base like triethylamine in an organic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the synthesis steps and advanced purification techniques like chromatography and crystallization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions . This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide

InChI

InChI=1S/C18H24N4O2/c1-2-22-11-5-6-13(22)12-19-17(23)10-9-16-20-15-8-4-3-7-14(15)18(24)21-16/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,23)(H,20,21,24)

InChI Key

DNJUHANCPAMJQM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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